REACTION_SMILES
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[C:12](=[O:13])([O:14][C:15]([CH3:16])([CH3:17])[CH3:18])[NH:19][c:20]1[cH:21][cH:22][c:23]([C:24]([OH:25])=[O:26])[cH:27][cH:28]1.[NH2:1][c:2]1[c:3]([CH3:11])[cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1>>[NH:1]([c:2]1[c:3]([CH3:11])[cH:4][c:5]([C:6](=[O:7])[OH:8])[cH:9][cH:10]1)[C:12](=[O:13])[O:14][C:15]([CH3:16])([CH3:17])[CH3:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)OC(=O)Nc1ccc(C(=O)O)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C(=O)O)ccc1N
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Name
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Type
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product
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Smiles
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Cc1cc(C(=O)O)ccc1NC(=O)OC(C)(C)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |